
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a benzyloxy group, a fluorophenyl group, and a methyl group attached to the indole core, making it a molecule of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the indole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The fluorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenyl-substituted indole.
Substitution: Alkylated or acylated indole derivatives.
科学的研究の応用
5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and fluorophenyl groups can enhance its binding affinity and specificity for these targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-2-phenyl-3-methyl-1H-indole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-(Benzyloxy)-2-(4-chlorophenyl)-3-methyl-1H-indole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with biological targets.
5-(Benzyloxy)-2-(4-methylphenyl)-3-methyl-1H-indole: Has a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness
The presence of the fluorophenyl group in 5-(Benzyloxy)-2-(4-fluorophenyl)-3-methyl-1H-indole imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability in chemical reactions. This makes it a valuable compound for various research applications.
特性
CAS番号 |
198479-64-0 |
|---|---|
分子式 |
C22H18FNO |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-methyl-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C22H18FNO/c1-15-20-13-19(25-14-16-5-3-2-4-6-16)11-12-21(20)24-22(15)17-7-9-18(23)10-8-17/h2-13,24H,14H2,1H3 |
InChIキー |
XBYBLRSWUPRKDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
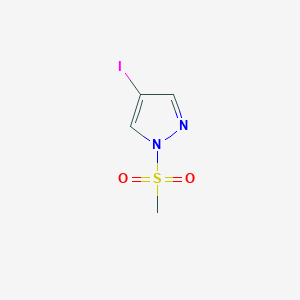
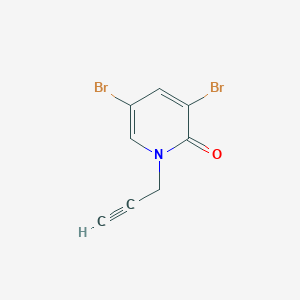
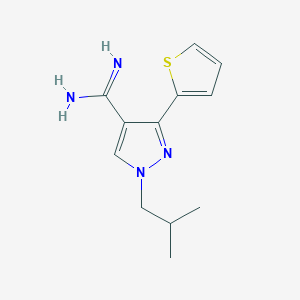
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)

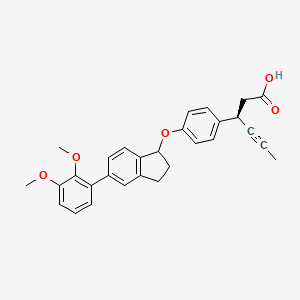

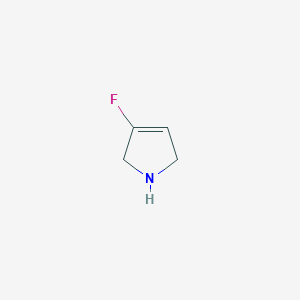


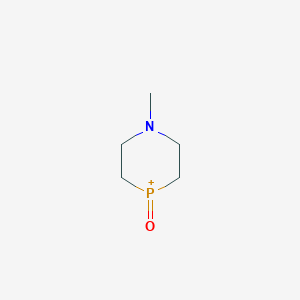
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

